![molecular formula C17H18N6O2S B2760340 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891112-08-6](/img/structure/B2760340.png)
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is known for its versatile biological activities . The compound also contains a pyridazin ring and a pyridin ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The compound’s molecular structure can be inferred from its name and the structures of similar compounds. It likely contains a triazolo[4,3-b]pyridazin ring attached to a pyridin ring via a sulfur atom, and an acetamide group attached to a tetrahydrofuran ring .Aplicaciones Científicas De Investigación
- The compound’s flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize metal(ii)-complexes such as ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) via hydrothermal methods . These complexes exhibit intriguing structures and topologies, making them relevant for MOF research and coordination chemistry studies.
- In silico design and synthesis studies have identified derivatives of this compound with potent anticancer properties. For instance, compound 6f inhibits EGFR kinase and exhibits significant antiproliferative effects against A549 cancer cells (IC50 = 5.6 µM). It also induces apoptosis in cancer cells .
- The compound contributes to the synthesis of [1,2,4]triazolo[4,3-a]pyridines, which are synthetically and biologically important. A one-pot method using 2-hydrazinopyridine and substituted aromatic aldehydes provides access to these derivatives at room temperature .
- Some [1,2,4]triazolo[4,3-a]pyrazine derivatives derived from this compound exhibit promising activity against c-Met kinase, a target relevant in cancer therapy. Compound 22i, in particular, shows potential for further development .
- The homochiral network formed by complex 1 (ZnL2·2H2O) arises from the supramolecular packing of its 2D layers. This chirality is evidenced by circular dichroism (CD) spectra, making it interesting for studying supramolecular assemblies .
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Anticancer Activity
Triazolopyridine Derivatives
Targeting c-Met Kinase
Supramolecular Chirality
Functional Group Tolerance and Atom-Economic Synthesis
Direcciones Futuras
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(19-10-13-2-1-9-25-13)11-26-17-21-20-15-4-3-14(22-23(15)17)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIDRNJJFRKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.